Bph-715

Vue d'ensemble

Description

BPH-715 est un composé organique synthétique connu pour ses puissants effets inhibiteurs sur la croissance du stade hépatique de Plasmodium falciparum, le parasite responsable du paludisme . Il appartient à une classe de composés appelés bisphosphonates, qui sont traditionnellement utilisés pour traiter les maladies de résorption osseuse mais ont montré une activité significative contre divers protistes, y compris les espèces de Plasmodium .

Méthodes De Préparation

La synthèse de BPH-715 implique la réaction de 3-(décyloxy)-1-(2-hydrogénophosphonato-2-phosphonoéthyl)pyridin-1-ium avec des réactifs appropriés dans des conditions contrôlées . La voie de synthèse détaillée et les conditions de réaction sont propriétaires et ne sont pas largement divulguées dans la littérature publique. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté .

Analyse Des Réactions Chimiques

BPH-715 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit pour former différents produits réduits.

Substitution : This compound peut subir des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les effets des bisphosphonates sur divers processus chimiques.

Industrie : This compound est utilisé dans le développement de nouveaux médicaments antimalariens et autres agents thérapeutiques.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité des enzymes impliquées dans la voie de biosynthèse des isoprénoïdes, en particulier la farnésyl diphosphate synthase et la géranylgéranyl diphosphate synthase . Ces enzymes sont cruciales pour la survie et la croissance des espèces de Plasmodium. En inhibant ces enzymes, this compound perturbe la biosynthèse des composés isoprénoïdes essentiels, ce qui entraîne la mort du parasite .

Applications De Recherche Scientifique

In Vitro Studies

BPH-715 has shown promising results in vitro against various cancer cell lines, including:

- MCF-7 (breast cancer)

- NCI-H460 (non-small cell lung cancer)

- SF-268 (human glioblastoma)

It demonstrated significantly lower IC50 values (~100–200 nM) compared to traditional bisphosphonates, indicating a higher potency in inhibiting tumor cell growth . The absence of rescue from growth inhibition by farnesol or geranylgeraniol further emphasizes its unique mechanism of action.

In Vivo Studies

In mouse xenograft models using SK-ES-1 sarcoma cells, this compound exhibited superior efficacy over zoledronate, significantly reducing tumor growth without adverse effects such as weight loss . The compound's lipophilic nature allows for direct action on tumor cells, enhancing its therapeutic potential.

Non-Oncological Applications

Beyond its anticancer properties, this compound is being investigated for various other applications:

Bone Health

While traditional bisphosphonates are primarily used for bone resorption diseases, this compound's unique properties may allow it to be repurposed for enhancing bone health or targeting specific bone-related pathologies. However, its effectiveness in promoting bone mineralization remains to be fully elucidated .

Targeting Other Diseases

Research indicates that bisphosphonates, including this compound, may have immunomodulatory effects and potential applications in treating diseases beyond bone disorders. These include:

- Cardiovascular diseases

- Inflammatory conditions

- Protozoan infections

The compound's ability to interact with monocytes/macrophages suggests a broader therapeutic profile that warrants further investigation .

Efficacy Data Table

| Study Type | Cell Line | IC50 (nM) | Comparison Compound | Comparison IC50 (μM) |

|---|---|---|---|---|

| In Vitro | MCF-7 | 200 | Zoledronate | 15 |

| In Vitro | NCI-H460 | 150 | Pamidronate | 140 |

| In Vivo | SK-ES-1 (mouse) | N/A | Zoledronate | N/A |

Case Studies

Case Study 1: Tumor Growth Inhibition

In a study evaluating the effects of this compound on tumor growth in vivo, researchers found that this compound not only inhibited tumor proliferation but also reduced invasiveness compared to traditional bisphosphonates. This was attributed to its dual inhibition mechanism affecting both FPPS and GGPPS pathways .

Case Study 2: Immunomodulatory Effects

Another research effort highlighted the immunomodulatory effects of this compound on macrophage activity, suggesting potential applications in inflammatory diseases where modulation of immune responses is beneficial .

Mécanisme D'action

BPH-715 exerts its effects by inhibiting the activity of enzymes involved in the isoprenoid biosynthesis pathway, specifically farnesyl diphosphate synthase and geranylgeranyl diphosphate synthase . These enzymes are crucial for the survival and growth of Plasmodium species. By inhibiting these enzymes, this compound disrupts the biosynthesis of essential isoprenoid compounds, leading to the death of the parasite .

Comparaison Avec Des Composés Similaires

BPH-715 est comparé à d'autres bisphosphonates tels que le risédronate et le pamidronate . Bien que tous ces composés inhibent des enzymes similaires, this compound est plus lipophile, ce qui améliore sa capacité à pénétrer les membranes cellulaires et à exercer ses effets . Cette lipophilie fait de this compound un inhibiteur plus puissant de la croissance du stade hépatique de Plasmodium par rapport à ses homologues .

Composés similaires

- Risédronate

- Pamidronate

- BPH-942

- BPH-943

This compound se démarque en raison de sa lipophilie plus élevée et de ses puissants effets inhibiteurs sur la croissance du stade hépatique de Plasmodium, ce qui en fait un candidat prometteur pour le développement de nouvelles thérapies antimalariennes .

Activité Biologique

BPH-715 is a novel lipophilic bisphosphonate that has garnered attention for its potent biological activity, particularly in inhibiting tumor cell growth and exhibiting antimalarial properties. This compound acts primarily through the inhibition of two key enzymes: farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthase (GGPPS), which are crucial in the mevalonate pathway, impacting various cellular processes including proliferation and survival.

Enzyme Inhibition

This compound inhibits both FPPS and GGPPS, leading to significant biological effects:

- FPPS Inhibition : This enzyme is involved in the synthesis of farnesyl pyrophosphate, a precursor for several important biomolecules. Inhibition can disrupt cellular signaling pathways that rely on farnesylation.

- GGPPS Inhibition : GGPPS is critical for the synthesis of geranylgeranyl pyrophosphate, which is also vital for protein prenylation. This compound's ability to inhibit GGPPS has been linked to its effectiveness against tumor cells and Plasmodium species.

Comparative Potency

In comparative studies, this compound demonstrated superior potency against human tumor cell lines compared to traditional bisphosphonates like zoledronate and pamidronate. The IC50 values for this compound were reported to be approximately 100-200 nM , significantly lower than those of conventional bisphosphonates, which ranged from 15 µM to 140 µM .

Cell Growth Inhibition Studies

This compound was tested across various human tumor cell lines. The results indicated:

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 100-200 | Dual inhibition of FPPS and GGPPS |

| Zoledronate | 15,000 | Primarily FPPS inhibition |

| Pamidronate | 140,000 | Primarily FPPS inhibition |

These findings suggest that this compound not only inhibits cell growth more effectively but also does so through a dual-target mechanism that traditional bisphosphonates do not possess .

Case Studies

In vivo studies demonstrated that this compound effectively inhibited the growth of tumors in animal models. For instance, in xenograft models, administration of this compound resulted in a significant reduction in tumor volume compared to controls. The compound's hydrophobic nature facilitated its cellular uptake, enhancing its efficacy .

Antimalarial Activity

This compound also exhibits activity against Plasmodium falciparum, the causative agent of malaria. It was shown to inhibit liver-stage growth with an IC50 value of 10 µM in HepG2 cells. This dual functionality highlights this compound's potential as a therapeutic agent not only in oncology but also in infectious disease management .

Pharmacokinetics and Safety Profile

While this compound shows promising biological activity, its pharmacokinetic properties are crucial for determining its clinical applicability. Studies suggest that the compound's lipophilicity aids in better absorption and distribution within tissues, although longer alkyl-chain derivatives may face challenges regarding pharmacokinetics due to increased hydrophobicity .

Safety Considerations

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, ongoing research is necessary to fully understand its long-term effects and potential side effects associated with prolonged use .

Propriétés

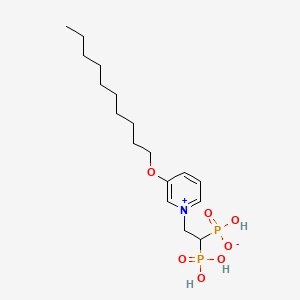

IUPAC Name |

[2-(3-decoxypyridin-1-ium-1-yl)-1-phosphonoethyl]-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO7P2/c1-2-3-4-5-6-7-8-9-13-25-16-11-10-12-18(14-16)15-17(26(19,20)21)27(22,23)24/h10-12,14,17H,2-9,13,15H2,1H3,(H3-,19,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJHUOZDBUEKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=C[N+](=CC=C1)CC(P(=O)(O)O)P(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059677-23-4 | |

| Record name | BPH-715 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059677234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BPH-715 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD43M7UAP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.